1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one is a useful research compound. Its molecular formula is C21H12F6O4 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, inhibiting its function and leading to changes in protein synthesis and regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis and regulation. By inhibiting Methionine aminopeptidase, the compound can disrupt these pathways, potentially leading to a variety of downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. Given its target and mode of action, it could potentially lead to changes in protein synthesis and regulation, which could have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and carries out its function .
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]-3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6O4/c22-20(23,24)30-15-5-3-4-13(12-15)17(28)10-8-14-9-11-18(29-14)16-6-1-2-7-19(16)31-21(25,26)27/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHUZZNZWRVTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC(=CC=C3)OC(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121873 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]-3-[5-[2-(trifluoromethoxy)phenyl]-2-furanyl]-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259196-58-2 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]-3-[5-[2-(trifluoromethoxy)phenyl]-2-furanyl]-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259196-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]-3-[5-[2-(trifluoromethoxy)phenyl]-2-furanyl]-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601121873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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